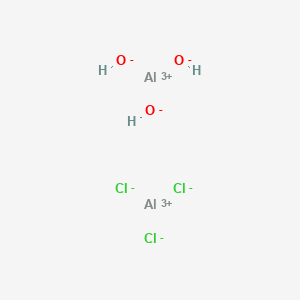
ALUMINUM CHLORIDE DIHYDROXIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALUMINUM CHLORIDE DIHYDROXIDE, also known as aluminium chlorohydrate, is an inorganic compound with the chemical formula AlClH5O. It is a white or yellowish solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ALUMINUM CHLORIDE DIHYDROXIDE can be synthesized through several methods. One common method involves the reaction of aluminium metal with hydrochloric acid, followed by hydrolysis. The reaction can be represented as follows: [ \text{Al} + \text{HCl} \rightarrow \text{AlCl}_3 + \text{H}_2 ] [ \text{AlCl}_3 + \text{H}_2\text{O} \rightarrow \text{AlClH}_5\text{O} ]
Industrial Production Methods: In industrial settings, aluminium chloride dihydroxide is often produced by the co-precipitation method. This involves mixing an aqueous solution of aluminium chloride with a base such as sodium hydroxide or ammonia. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ALUMINUM CHLORIDE DIHYDROXIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide.
Reduction: It can be reduced to aluminium metal.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Requires a reducing agent such as lithium aluminium hydride.
Substitution: Typically involves halide salts like sodium chloride.
Major Products Formed:
Oxidation: Aluminium oxide (Al2O3)
Reduction: Aluminium metal (Al)
Substitution: Various aluminium halides
Applications De Recherche Scientifique
ALUMINUM CHLORIDE DIHYDROXIDE has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in antiperspirants and as an astringent in medical treatments.
Industry: Applied in water treatment processes to remove impurities and in the production of paper and textiles.
Mécanisme D'action
The mechanism of action of aluminium chloride dihydroxide involves its ability to form complexes with various molecules. In antiperspirants, it works by obstructing the sweat glands, thereby reducing perspiration. The compound forms a gel-like plug in the sweat ducts, which prevents the release of sweat to the skin surface.
Comparaison Avec Des Composés Similaires
- Aluminium chloride (AlCl3)
- Aluminium hydroxide (Al(OH)3)
- Poly aluminium chloride (PAC)
Comparison:
- Aluminium chloride (AlCl3): Unlike aluminium chloride dihydroxide, aluminium chloride is primarily used as a catalyst in chemical reactions and has a higher reactivity.
- Aluminium hydroxide (Al(OH)3): This compound is mainly used as an antacid and in water purification, whereas aluminium chloride dihydroxide is more versatile in its applications.
- Poly aluminium chloride (PAC): PAC is used extensively in water treatment due to its high coagulation efficiency, while aluminium chloride dihydroxide is used in a broader range of applications including medical and industrial uses.
Propriétés
Numéro CAS |
10284-64-7 |
|---|---|
Formule moléculaire |
Al2Cl3H3O3 |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
dialuminum;trichloride;trihydroxide |
InChI |
InChI=1S/2Al.3ClH.3H2O/h;;3*1H;3*1H2/q2*+3;;;;;;/p-6 |
Clé InChI |
FBHQIDMRNLJKDZ-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
SMILES canonique |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















